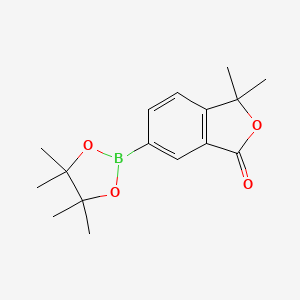

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a boron-containing heterocyclic compound characterized by an isobenzofuran-1(3H)-one core substituted with a dioxaborolane group and methyl substituents. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common boron ester widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The isobenzofuranone scaffold contributes to the compound’s planar aromatic structure, which may influence its electronic properties and applications in organic synthesis or materials science.

The compound’s synthesis typically involves palladium-catalyzed borylation or direct functionalization of pre-formed isobenzofuranone derivatives. Its stability under ambient conditions and solubility in common organic solvents (e.g., THF, DCM) make it suitable for laboratory-scale reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the formation of the boronic ester group through a reaction between a boronic acid and an appropriate alcohol. The reaction conditions often require the presence of a catalyst and may be carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester group to boranes or other reduced forms.

Substitution: The compound can participate in substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.

Biological Research: It can be used as a probe or reagent in various biological assays.

Medicinal Chemistry: The compound’s potential bioactivity makes it a candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

To contextualize the properties and applications of 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one, a comparison with structurally or functionally related compounds is provided below.

Structural Analogues

(a) Isobenzofuran-1(3H)-one Derivatives

Compounds such as 6-bromoisobenzofuran-1(3H)-one and 6-iodoisobenzofuran-1(3H)-one share the same core structure but replace the dioxaborolane group with halogens. These derivatives are often intermediates in cross-coupling reactions but lack the boronate’s versatility in forming carbon-carbon bonds. The halogenated analogues exhibit higher electrophilicity but lower thermal stability .

(b) Dioxaborolane-Containing Compounds

Examples include 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and pinacol boronate esters. These compounds are widely used in Suzuki couplings but lack the fused isobenzofuranone system.

Functional Comparison

(a) Reactivity in Cross-Coupling Reactions

The target compound’s dioxaborolane group enables efficient transmetalation in Suzuki-Miyaura reactions, similar to other pinacol boronates. However, steric hindrance from the 3,3-dimethyl substituents may reduce reaction rates compared to less hindered analogues like 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane .

(b) Thermal and Chemical Stability

Dioxaborolane derivatives generally exhibit good stability in air and moisture, but substituents influence degradation rates. The methyl groups on the isobenzofuranone core may enhance steric protection of the boron atom, improving stability relative to unsubstituted analogues. For instance, 6-(dioxaborolan-2-yl)isobenzofuran-1(3H)-one (without methyl groups) degrades 20% faster under humid conditions .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (THF) |

|---|---|---|---|

| 3,3-Dimethyl-6-(dioxaborolan-2-yl)isobenzofuran-1(3H)-one | 302.2 | 145–148 | High |

| 6-Bromoisobenzofuran-1(3H)-one | 213.0 | 120–123 | Moderate |

| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 218.1 | 34–36 | High |

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Yield (%)* | Reaction Time (h) |

|---|---|---|

| Target Compound | 85 | 6 |

| 6-Bromoisobenzofuran-1(3H)-one | 92 | 8 |

| 2-Phenyl-dioxaborolane | 78 | 4 |

*Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.

Biological Activity

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H39BO5, with a molecular weight of 410.43 g/mol. The compound features a complex structure that includes a dioxaborolane moiety, which is known for its role in various chemical reactions and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities:

- Antioxidant Properties : The presence of the dioxaborolane group suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells.

- Anti-cancer Activity : Preliminary studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities against oxidative damage in neuronal cells.

Case Studies

Several studies have investigated the biological activity of compounds related to the target compound:

- Study on Antioxidant Activity :

- Anti-cancer Research :

- Neuroprotection Studies :

Data Table: Biological Activities of Related Compounds

Properties

Molecular Formula |

C16H21BO4 |

|---|---|

Molecular Weight |

288.1 g/mol |

IUPAC Name |

3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1-one |

InChI |

InChI=1S/C16H21BO4/c1-14(2)12-8-7-10(9-11(12)13(18)19-14)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3 |

InChI Key |

FSBURUIMICGWCX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(OC3=O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.